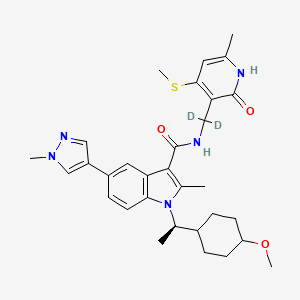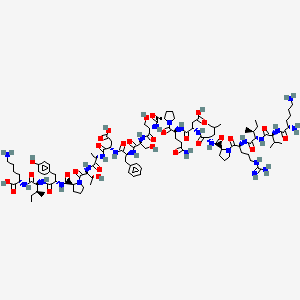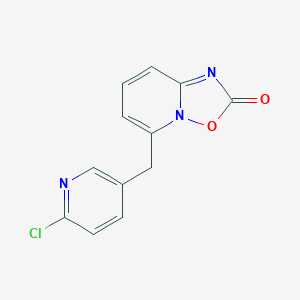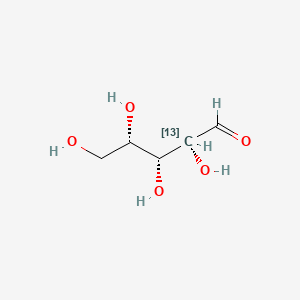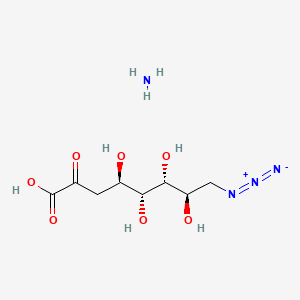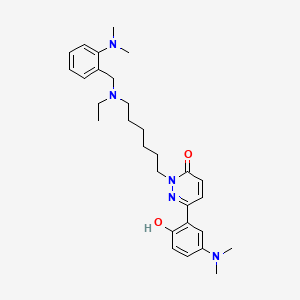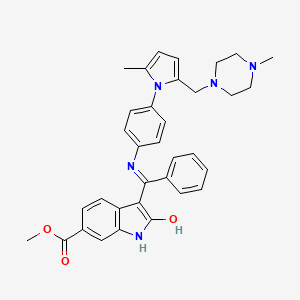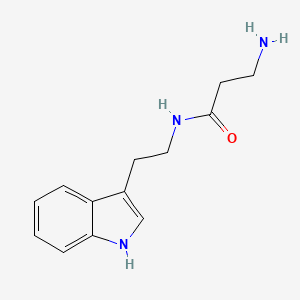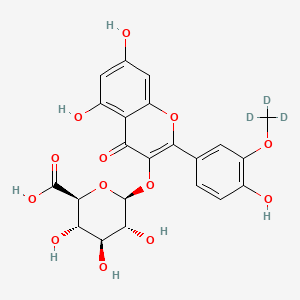
GRPR antagonist-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GRPR antagonist-1 is a potent antagonist of the gastrin-releasing peptide receptor (GRPR). GRPR is a G-protein-coupled receptor that binds to gastrin-releasing peptide, a regulatory molecule involved in various physiological processes. This compound has shown significant potential in inhibiting the proliferation of certain cancer cells, making it a promising candidate for cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of GRPR antagonist-1 involves multiple steps, including the protection and deprotection of amino acid side chains, peptide coupling, and purification. Common reagents used in the synthesis include tert-butyl (tBu) for serine and tyrosine, 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) for arginine, trityl (Trt) for asparagine and histidine, tert-butyloxycarbonyl (Boc) for lysine, and tert-butyl ester (OtBu) for glutamic acid and aspartic acid .
Industrial Production Methods
Industrial production of this compound typically involves solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by sequentially adding protected amino acids to a growing peptide chain anchored to a solid resin. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Analyse Chemischer Reaktionen
Types of Reactions
GRPR antagonist-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
GRPR antagonist-1 has a wide range of scientific research applications, including:
Wirkmechanismus
GRPR antagonist-1 exerts its effects by binding to the gastrin-releasing peptide receptor, thereby inhibiting its activation. This inhibition prevents the downstream signaling cascades that lead to cell proliferation and survival. Specifically, this compound decreases the level of Bcl-2 and increases the level of Bax, leading to apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pd176252: A small-molecule GRPR antagonist with potent anticancer activity.
NeoBOMB1: A GRPR antagonist used in theragnostic applications for breast and prostate cancer.
RM2: A peptide-based GRPR antagonist with high affinity for GRPR.
Uniqueness of GRPR Antagonist-1
This compound is unique due to its high potency and specificity for GRPR. It has demonstrated superior targeting capabilities and metabolic stability compared to other GRPR antagonists. Additionally, its ability to induce apoptosis in cancer cells by modulating Bcl-2 and Bax levels sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C29H33F3N4O4 |
|---|---|
Molekulargewicht |
558.6 g/mol |
IUPAC-Name |
tert-butyl 4-[(2S)-3-(1H-indol-3-yl)-2-[[2-[4-(trifluoromethyl)phenyl]acetyl]amino]propanoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C29H33F3N4O4/c1-28(2,3)40-27(39)36-14-12-35(13-15-36)26(38)24(17-20-18-33-23-7-5-4-6-22(20)23)34-25(37)16-19-8-10-21(11-9-19)29(30,31)32/h4-11,18,24,33H,12-17H2,1-3H3,(H,34,37)/t24-/m0/s1 |
InChI-Schlüssel |
NIIBAULZUYBDEQ-DEOSSOPVSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CC4=CC=C(C=C4)C(F)(F)F |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CC4=CC=C(C=C4)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-[7-(Dimethylamino)heptylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone](/img/structure/B12407104.png)


